N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
CAS No. |
851405-93-1 |
|---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.451 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-20-10-9-18-13-19(24(28)26-22(18)15-20)11-12-25-23(27)14-17-7-4-6-16-5-2-3-8-21(16)17/h2-10,13,15H,11-12,14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
OBROZWKGEWHGEA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 7-methoxy-2-oxo-1,2-dihydroquinoline, can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
Acylation: The resulting intermediate is acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the quinoline ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological macromolecules could provide insights into its potential therapeutic uses.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism by which N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting gene expression, while the naphthalene group could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
The presence of both a quinoline and a naphthalene moiety in N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide makes it unique. This combination could confer distinct electronic and steric properties, potentially leading to unique biological activities and material properties not seen in similar compounds.
Biological Activity
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. This article explores its biological activity, mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.31 g/mol |
| CAS Number | 851406-16-1 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinoline moiety is known for its potential to modulate enzyme activity, while the naphthalene group may enhance binding affinity due to its hydrophobic characteristics.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds demonstrated IC50 values ranging from 10 to 30 µM.
- MDA-MB 231 (Triple-Negative Breast Cancer) : Similar inhibition profiles were observed.
In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Enzyme Inhibition
Molecular docking studies have shown that this compound can act as a potent inhibitor of several enzymes:
- α-glucosidase : Inhibition studies revealed IC50 values between 50 and 100 µM, indicating potential for managing diabetes by delaying carbohydrate absorption.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammatory markers such as PGE₂ in rat models when treated with this compound, suggesting its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Enzyme Docking Studies :
-
Anti-inflammatory Research :
- A study assessed the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats, showing significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Q. What are the foundational synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. For analogs, a common approach includes:
Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
Acetamide coupling : Amidation of the quinoline intermediate with naphthylacetic acid derivatives using coupling agents like EDCI/HOBt .
Functionalization : Methoxy and ethyl groups are introduced via nucleophilic substitution or reductive amination .
Q. Key reaction optimizations :
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive intermediates .
- Catalysts : Copper(I) catalysts enhance click chemistry steps (e.g., triazole formation) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
NMR Spectroscopy :
- 1H NMR : Aromatic protons (δ 7.2–8.4 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~10.7 ppm) confirm connectivity .
- 13C NMR : Carbonyl signals (δ 165–170 ppm) and quinoline C=O (δ ~180 ppm) verify backbone integrity .
HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy .
IR Spectroscopy : Stretching bands for C=O (1670–1700 cm⁻¹) and N-H (3260–3300 cm⁻¹) validate functional groups .
Q. What preliminary assays assess its biological activity?
Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC50 values) .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Solubility : Measure logP via shake-flask method to predict bioavailability .
Q. How can contradictory bioactivity data between analogs be resolved?
Structural comparisons : Map substituent effects using SAR tables. For example:
- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance kinase inhibition but reduce solubility .
- Methoxy positioning : 7-methoxy on quinoline improves target binding vs. 6-methoxy analogs .
Dose-response curves : Validate outliers via replicate assays (n ≥ 3) and adjust for batch-specific impurities .
Computational docking : Use AutoDock Vina to compare binding modes and identify steric clashes in low-activity analogs .
Q. What strategies optimize regioselectivity in multi-step syntheses?
Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) during coupling steps .
Catalyst tuning : Pd(PPh3)4 for Suzuki-Miyaura cross-coupling minimizes byproducts in naphthalene functionalization .
Kinetic control : Lower reaction temperatures (0–25°C) favor desired intermediates in cyclization steps .
Q. Example Optimization Table :
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Quinoline cyclization | Competing dimerization | Slow addition of reagents at 0°C | 35% → 68% |
| Amidation | Low reactivity | Use DMF as solvent with DMAP | 50% → 82% |
Q. How can computational methods predict metabolic stability?
Metabolite ID : Use Schrödinger’s MetaSite to simulate CYP450-mediated oxidation sites (e.g., naphthalene ring) .
MD Simulations : GROMACS models predict hydrolysis susceptibility of the acetamide bond in physiological conditions .
QSAR Models : Train on PubChem datasets to correlate substituents with half-life (t1/2) .
Q. What advanced techniques resolve NMR signal overlap in complex regions?
2D NMR :
- HSQC : Correlate 1H-13C signals to distinguish quinoline C8-H from naphthalene protons .
- NOESY : Identify spatial proximity between methoxy and ethyl groups to confirm stereochemistry .
Variable Temperature NMR : Heat samples to 50°C to sharpen broad amide NH signals .
Q. How do formulation choices impact in vivo efficacy?
Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance tumor targeting .
Crystallinity : Amorphous solid dispersions (e.g., with PVP) improve dissolution rates by 3x .
Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
